2,3-Dihydroxycinnamic acid

Vue d'ensemble

Description

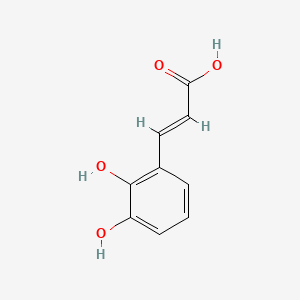

2,3-Dihydroxycinnamic acid is a hydroxycinnamic acid, a class of aromatic acids or phenylpropanoids. It is an isomer of caffeic acid and is found as a metabolite in human urine . This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring of cinnamic acid, specifically at the 2nd and 3rd positions.

Mécanisme D'action

Target of Action

2,3-Dihydroxycinnamic acid, also known as caffeic acid , is a hydroxycinnamic acid that is a secondary plant metabolite . It is an isomer of caffeic acid and is a metabolite found in human urine Hydroxycinnamic acids and their derivatives have been investigated for their antioxidant, anti-inflammatory, and antibacterial activities .

Mode of Action

It is known that hydroxycinnamic acids, including caffeic acid, have antioxidant, anti-inflammatory, and antibacterial properties . These properties suggest that the compound may interact with its targets to neutralize harmful free radicals, reduce inflammation, and inhibit bacterial growth.

Biochemical Pathways

It is known that hydroxycinnamic acids are present in the biosynthetic pathway of plant lignin . They are also known as photoactive yellow proteins, a component protein of certain photosynthetic bacteria .

Pharmacokinetics

It is known that the low bioavailability of hydroxycinnamic acids impairs their administration by the oral route .

Result of Action

It is known that hydroxycinnamic acids and their derivatives have been applied in several research fields for their antioxidant, anti-inflammatory, and antibacterial activities . These activities suggest that the compound may have beneficial effects at the molecular and cellular levels, such as neutralizing harmful free radicals, reducing inflammation, and inhibiting bacterial growth.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the use of cinnamic acid provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere .

Analyse Biochimique

Biochemical Properties

2,3-Dihydroxycinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of pancreatic lipase, which is crucial for lipid metabolism. Additionally, this compound interacts with myoglobin and hemoglobin, inhibiting their oxidative reactions. These interactions highlight the compound’s potential antioxidant properties and its role in modulating oxidative stress within cells .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to inhibit the growth of certain cancer cells, such as breast and prostate cancer cells, by inducing apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can down-regulate the synthesis of prostaglandins and leukotrienes, which are involved in inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For instance, it inhibits cyclooxygenase, an enzyme involved in the inflammatory response. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to its antioxidant, anti-inflammatory, and anticancer properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory properties. At high doses, it may cause toxic or adverse effects. For instance, high doses of this compound have been associated with oxidative stress and cellular damage in animal models. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants. In humans, this compound is metabolized by various enzymes, including cytochrome P450 enzymes. These metabolic pathways influence the compound’s bioavailability and its effects on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells. Additionally, binding proteins may influence its localization and accumulation within specific cellular compartments. These interactions are crucial for understanding the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

This compound is localized within various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications. For instance, phosphorylation and glycosylation can direct this compound to specific organelles, affecting its activity and function. Understanding its subcellular localization is essential for elucidating its molecular mechanisms and therapeutic potential .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxycinnamic acid can be achieved through various methods. One common approach involves the hydroxylation of cinnamic acid derivatives. For instance, the hydroxylation of cinnamic acid using a suitable oxidizing agent can yield this compound. Another method involves the use of biocatalysts to introduce hydroxyl groups at specific positions on the aromatic ring .

Industrial Production Methods: Industrial production of this compound typically involves the use of chemical synthesis methods that can be scaled up for large-scale production. These methods often employ catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

2,3-Dihydroxycinnamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide .

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Sodium borohydride is a common reducing agent used in these reactions .

Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles. For example, acetylation using acetic anhydride can yield acetylated derivatives .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield quinones, while reduction can produce dihydroxy derivatives .

Applications De Recherche Scientifique

Health and Pharmacological Applications

1.1 Antioxidant Properties

2,3-Dihydroxycinnamic acid exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Research indicates that it can neutralize free radicals and reduce lipid peroxidation, thereby protecting cellular components from damage.

Case Study:

A study demonstrated that this compound effectively scavenged free radicals in vitro, showing a concentration-dependent increase in antioxidant activity. This suggests potential applications in dietary supplements aimed at reducing oxidative stress-related diseases.

1.2 Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a candidate for treating inflammatory conditions.

Case Study:

In an experimental model of skin inflammation, topical application of this compound significantly reduced edema and inflammatory cell infiltration compared to control groups. This highlights its potential in dermatological formulations for inflammatory skin disorders.

1.3 Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi.

Case Study:

In vitro studies revealed that the compound inhibited the growth of Staphylococcus aureus and Candida albicans at specific concentrations, suggesting its utility in developing natural antimicrobial agents for topical applications.

Agricultural Applications

2.1 Plant Growth Regulation

As a phenolic compound, this compound plays a role in plant growth and development. It has been implicated in enhancing root growth and overall plant vigor.

Case Study:

Field trials showed that foliar application of this compound improved crop yield and resistance to abiotic stressors such as drought. The treated plants exhibited enhanced root development compared to untreated controls.

2.2 Disease Resistance

The compound may enhance plants' resistance to pathogens by inducing systemic acquired resistance (SAR) mechanisms.

Case Study:

In studies involving tomato plants infected with fungal pathogens, pre-treatment with this compound resulted in lower disease incidence and severity compared to untreated plants. This suggests its potential as a natural biopesticide.

Biochemical Pathways

3.1 Role in Metabolism

this compound is involved in various metabolic pathways within plants and microorganisms. It is a precursor for the biosynthesis of lignin and other phenolic compounds essential for plant structure and defense.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Health | Antioxidant agent | Reduces oxidative stress |

| Anti-inflammatory | Inhibits TNF-α and IL-6 expression | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Agriculture | Growth regulator | Enhances root development |

| Disease resistance | Reduces incidence of fungal infections |

Comparaison Avec Des Composés Similaires

2,3-Dihydroxycinnamic acid is similar to other hydroxycinnamic acids, such as:

Caffeic Acid (3,4-Dihydroxycinnamic Acid): This isomer has hydroxyl groups at the 3rd and 4th positions and is known for its strong antioxidant properties.

Umbellic Acid (2,4-Dihydroxycinnamic Acid): This compound has hydroxyl groups at the 2nd and 4th positions and is studied for its antimicrobial effects.

2,5-Dihydroxycinnamic Acid: This isomer has hydroxyl groups at the 2nd and 5th positions and is used in various chemical syntheses.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers .

Activité Biologique

2,3-Dihydroxycinnamic acid, also known as caffeic acid, is a phenolic compound with significant biological activity. This compound is widely studied for its antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various mechanisms of action, biochemical pathways, and its effects on cellular processes.

Antioxidant Properties

this compound exhibits strong antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. It inhibits the production of reactive oxygen species (ROS), which are implicated in cellular damage and aging .

Anti-inflammatory Effects

The compound modulates inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators. Additionally, it down-regulates the synthesis of prostaglandins and leukotrienes, contributing to its anti-inflammatory properties.

Anticancer Activity

Research has shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. It influences cell signaling pathways that are crucial for cell survival and proliferation. The compound's ability to modulate gene expression further enhances its potential as an anticancer agent .

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Biosynthesis of Lignin : It plays a role in the biosynthetic pathway of plant lignin, which is essential for plant structure and defense mechanisms.

- Metabolism : The compound undergoes metabolic transformations primarily in the intestinal mucosa through phase II enzymes, resulting in various conjugated metabolites that retain biological activity .

Pharmacokinetics

The pharmacokinetics of this compound indicate low bioavailability when administered orally due to extensive metabolism. Studies have shown that dietary sources contribute to its bioavailability through complex metabolic pathways leading to active metabolites .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antioxidant and Anti-inflammatory Effects : In a study involving animal models, administration of this compound resulted in significant reductions in markers of oxidative stress and inflammation after exposure to high-fat diets.

- Cancer Cell Growth Inhibition : A study demonstrated that treatment with this compound led to a dose-dependent inhibition of cell viability in A549 lung cancer cells. This was associated with increased activation of caspases and inhibition of NF-κB signaling pathways .

- Dosage Effects : Research indicates that low doses exhibit beneficial effects such as antioxidant activity, while high doses may lead to adverse effects like oxidative stress. This underscores the importance of dosage optimization for therapeutic applications.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(E)-3-(2,3-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-5,10,13H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUKXCMDYPYCLH-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601030503 | |

| Record name | 2,3-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38481-04-8, 31082-90-3 | |

| Record name | (2E)-3-(2,3-Dihydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38481-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031082903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,3-dihydroxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EU63XMR43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key analytical challenges in identifying 2,3-dihydroxycinnamic acid and its isomers in biological samples, and how are they addressed?

A2: Distinguishing this compound from its isomers in complex biological matrices like urine presents analytical challenges due to their structural similarities. [] Mass spectrometry of methyl and trimethylsilyl (TMS) derivatives proves particularly useful for identification. For instance, TMS derivatives of dihydroxy aromatic acids with adjacent hydroxy groups (ortho position) show characteristic fragmentation patterns. [] Specifically, they undergo a primary cleavage in the side chain or ester group, followed by the loss of tetramethylsilane. [] This distinct fragmentation pattern aids in the confident identification of this compound within a mixture.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.